
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid is a complex organic compound that features a unique combination of a cyclopropyl group, a methylpyrimidine ring, and an imidazole carboxylic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl and methyl groups. The imidazole ring is then synthesized and attached to the pyrimidine core. The final step involves the carboxylation of the imidazole ring to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-amine: A related compound with a piperidine ring instead of an imidazole ring.
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-ol: Similar structure but with a hydroxyl group.
Uniqueness
1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-1H-imidazole-4-carboxylicacid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(2-cyclopropyl-6-methylpyrimidin-4-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c1-7-4-10(15-11(14-7)8-2-3-8)16-5-9(12(17)18)13-6-16/h4-6,8H,2-3H2,1H3,(H,17,18) |
InChI Key |
VTBOYUXEDIELEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


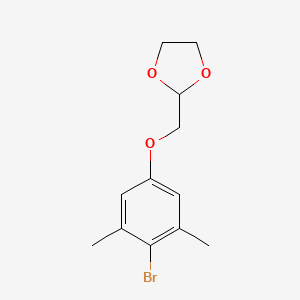
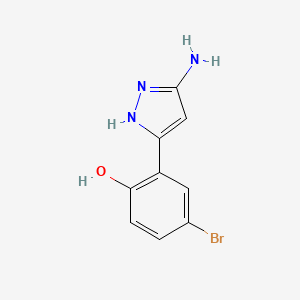

![Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11785129.png)
![6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)

![5-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11785151.png)
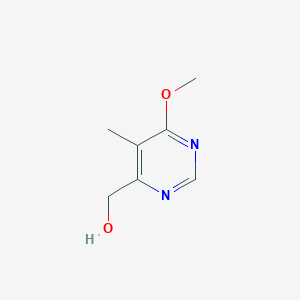

![8-(4-Aminopiperidin-1-yl)-2-benzyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11785159.png)
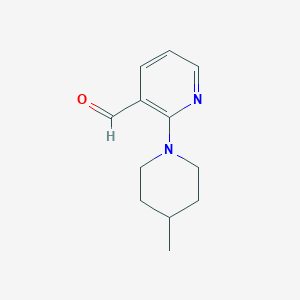
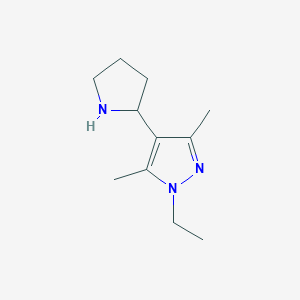
![2-Chlorobenzo[d]oxazol-4-amine](/img/structure/B11785176.png)

